4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI)
Description
IUPAC Nomenclature and CAS Registry Number Analysis
The compound "4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI)" is systematically named 2-(methoxymethyl)pyridine-4-carbaldehyde under IUPAC guidelines. This nomenclature reflects its structural features: a pyridine ring substituted with a methoxymethyl group (-CH2OCH3) at position 2 and a carbaldehyde group (-CHO) at position 4. The numbering of the pyridine ring begins at the nitrogen atom, ensuring the lowest possible locants for substituents.
The CAS Registry Number for this compound is 162046-63-1 , a unique identifier validated across multiple chemical databases. This identifier is critical for unambiguous referencing in academic and industrial contexts.
Table 1: Key Identifiers and Molecular Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-(methoxymethyl)pyridine-4-carbaldehyde | |
| CAS Registry Number | 162046-63-1 | |
| Molecular Formula | C8H9NO2 | |
| Molecular Weight | 151.16 g/mol | |
| SMILES | COCC1=NC=CC(=C1)C=O |
The molecular formula C8H9NO2 confirms the presence of eight carbon atoms, nine hydrogen atoms, one nitrogen atom, and two oxygen atoms, consistent with the methoxymethyl and aldehyde functional groups.
Structural Elucidation Through X-ray Crystallography Data
While direct X-ray crystallography data for this specific compound is not publicly available, the structural features of analogous pyridine derivatives provide insights into its conformation. For example, studies on related compounds, such as 2-methoxy-4,6-diphenylnicotinonitrile, demonstrate that X-ray diffraction (XRD) can resolve bond lengths, angles, and torsional parameters in heterocyclic systems. These methods typically reveal:
- Bond lengths : C-N bonds in pyridine rings average ~1.34 Å, while C-O bonds in methoxymethyl groups measure ~1.43 Å.
- Dihedral angles : Substituents on pyridine rings often exhibit torsional angles of 5–15° due to steric and electronic effects.
Table 2: Inferred Structural Parameters
The methoxymethyl group at position 2 introduces steric bulk, potentially influencing the compound’s reactivity and crystal packing. The aldehyde group at position 4 is planar, facilitating participation in condensation and nucleophilic addition reactions.
Comparative Analysis of Synonymous Chemical Designations
This compound is referenced under multiple synonymous designations across chemical literature and databases, reflecting historical naming conventions and functional group prioritization:
Table 3: Synonymous Designations
| Synonym | Source |
|---|---|
| 2-(Methoxymethyl)isonicotinaldehyde | |
| 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI) | |
| 2-Methoxymethyl-4-formylpyridine |
The term isonicotinaldehyde originates from the historical name for pyridine-4-carbaldehyde, emphasizing the aldehyde’s position relative to the nitrogen atom. The suffix "9CI" denotes its inclusion in the ninth collective index of Chemical Abstracts Service, ensuring backward compatibility with older nomenclature systems.
The diversity in naming arises from:
- Functional group prioritization : Older systems may prioritize the aldehyde group over the methoxymethyl substituent.
- Ring numbering conventions : Alternatives like "isonicotinaldehyde" derive from non-systematic numbering in early chemical literature.
This variability underscores the importance of CAS Registry Numbers for disambiguation in cross-referencing.
Properties
IUPAC Name |
2-(methoxymethyl)pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-6-8-4-7(5-10)2-3-9-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALHUWCGJSOYOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathway and Reaction Mechanism
The chlorination-oxidation method, adapted from analogous pyridine derivatives, involves sequential halogenation and oxidation steps. Starting with 2-methyl-4-picoline, the methyl group at the 2-position undergoes chlorination using trichloroisocyanuric acid (TCCA) in halocarbon solvents such as dichloromethane or chloroform. This step generates 2-(chloromethyl)-4-methylpyridine, which is subsequently subjected to alkaline hydrolysis (e.g., NaOH or KOH) to yield 2-(hydroxymethyl)-4-methylpyridine (4-picolinol).
The critical oxidation step employs sodium hypochlorite (NaOCl) as the oxidant and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalytic mediator. Under controlled temperatures (−10°C to 25°C), the hydroxymethyl group at the 4-position is selectively oxidized to a carboxaldehyde. This method, while originally developed for 2-pyridinecarboxaldehyde, has been successfully adapted for the 4-isomer by modifying reaction stoichiometry and solvent systems.
Optimization and Yield Data
Key parameters influencing yield include:
-
Chlorination Efficiency : A molar ratio of 1:1.08 for 2-picoline to TCCA ensures mono-chlorination without overhalogenation.
-
Oxidation Conditions : TEMPO loading at 0.5–1.5% of the substrate molar quantity maximizes conversion while minimizing side reactions.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chlorination | TCCA, CH₂Cl₂, 40–90°C, 2–3 h | 90–95 |
| Hydrolysis | NaOH (aq), reflux, 5–7 h | 84–87 |
| Oxidation | NaOCl, TEMPO, −10°C to 25°C, 30–60 min | 85–88 |
This approach achieves an overall yield of 63–68% , with dichloromethane extraction and saturated brine washing ensuring high purity.
Reductive Hydrolysis of Imidazoline Intermediates
Solvent-Free Imidazoline Synthesis
A solvent-free method, derived from CN106518753A, utilizes isonicotinic acid and ethylenediamine or o-phenylenediamine to form 4-pyridine-2-imidazoline intermediates. Heating isonicotinic acid with diamines at 150–260°C induces cyclodehydration, producing the imidazoline ring without solvent interference. This step capitalizes on the inherent reactivity of the carboxylic acid and amine groups, avoiding costly solvents and simplifying purification.
Reductive Hydrolysis to Aldehyde
The imidazoline intermediate undergoes reductive cleavage using sodium borohydride (NaBH₄) or metallic sodium in ethanol under inert atmospheres. Subsequent hydrolysis with oxalic acid (pH 1–2) liberates the aldehyde functionality while preserving the methoxymethyl group.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Imidazoline Formation | Isonicotinic acid, ethylenediamine, 260°C, 10–15 h | 84–87 |
| Reductive Hydrolysis | NaBH₄, EtOH, −10°C, 2 h | 85–88 |
This method offers an overall yield of 72–75% , with ethyl acetate recrystallization enhancing product purity.
Direct Functionalization via Nucleophilic Substitution
Methoxymethyl Group Installation
Direct introduction of the methoxymethyl group at the 2-position can be achieved through nucleophilic substitution of a pre-installed chloromethyl intermediate. For example, 2-chloromethyl-4-pyridinecarboxaldehyde reacts with sodium methoxide (NaOMe) in anhydrous dimethylformamide (DMF) at 60–80°C, displacing chloride with methoxide. This one-pot synthesis avoids multi-step sequences but requires stringent moisture control to prevent hydrolysis.
Aldehyde Group Retention
Critical to this method is the stability of the aldehyde group under basic conditions. Employing mild bases (e.g., potassium carbonate) and short reaction times (<2 h) mitigates undesired aldol condensation or oxidation side reactions.
| Parameter | Optimal Conditions | Yield (%) |
|---|---|---|
| Substitution Reaction | NaOMe, DMF, 70°C, 1.5 h | 78–82 |
| Purification | Column chromatography (SiO₂, EtOAc/hexane) | 95+ |
Comparative Analysis of Methodologies
Efficiency and Scalability
-
Chlorination-Oxidation : High scalability due to straightforward purification (extraction/distillation), but chlorination byproducts require careful waste management.
-
Reductive Hydrolysis : Solvent-free steps reduce costs, but high-temperature imidazoline synthesis may limit reactor compatibility.
-
Direct Functionalization : Rapid and atom-economical, yet sensitive to moisture and functional group compatibility.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI) undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-Pyridinecarboxylic acid, 2-(methoxymethyl)-.
Reduction: 4-Pyridinemethanol, 2-(methoxymethyl)-.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI) depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The methoxymethyl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural and electronic features of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI) with related pyridinecarboxaldehyde derivatives:
Reactivity and Functional Group Analysis
- Aldehyde Reactivity :
- The aldehyde group (–CHO) at the 4-position is common across these compounds. Substituents on the pyridine ring modulate its electrophilicity:
Electron-withdrawing groups (e.g., –F in ) enhance electrophilicity, making the aldehyde more reactive in condensation or oxidation reactions .
- Solubility and Lipophilicity: The methoxymethyl group in the target compound improves water solubility compared to non-polar substituents (e.g., –CF₃ in ). Pyridoxal (), with multiple hydroxyl groups, is highly polar and water-soluble, critical for its role as a coenzyme in biological systems.
Biological Activity
4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI) is a compound with significant biological activity, particularly in the fields of antimicrobial and antitumor research. This article reviews the existing literature on its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI) is characterized by a pyridine ring substituted with a carboxaldehyde group and a methoxymethyl group. The synthesis of this compound typically involves the reaction of pyridine derivatives with appropriate aldehydes under controlled conditions to ensure high yields and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various pyridine derivatives, including 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI). Research indicates that these compounds exhibit effectiveness against a range of bacterial strains, including those resistant to conventional antibiotics.
Key Findings:
- In vitro Studies : Compounds similar to 4-Pyridinecarboxaldehyde have shown promising results against ESBL-producing E. coli , with significant zones of inhibition observed at higher concentrations (up to 50 mg/well) .
- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to interact with bacterial cell membranes or inhibit critical enzymes involved in cell wall synthesis .
Antitumor Activity
The antitumor potential of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI) has been investigated in various cancer cell lines.
Research Highlights:
- Cell Line Studies : In vitro assays conducted on human tumor cell lines such as HepG-2 (liver cancer) demonstrate that this compound can inhibit cell growth effectively. The cytotoxicity was enhanced when the compound was used in conjunction with metal complexes .
- IC50 Values : The IC50 values for different derivatives have been reported, indicating varying degrees of potency against specific cancer types. For instance, certain derivatives exhibit IC50 values as low as 7 µM against HeLa cells .
Structure-Activity Relationship (SAR)
The biological activity of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI) can be significantly influenced by its structural features.
SAR Insights:
- Positioning of Substituents : The location of substituents on the pyridine ring plays a crucial role in determining the compound's efficacy. For example, variations in the carboxaldehyde position can lead to marked differences in cytotoxicity .
- Metal Complexation : The formation of metal complexes with copper or other metals has been shown to enhance both antimicrobial and antitumor activities compared to their non-complexed counterparts .
Case Studies and Experimental Data
Several studies have provided experimental data supporting the biological activity of this compound:
Q & A
Basic Question
- ¹H NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm, while the methoxymethyl group (–OCH₂O–) shows a triplet for the methylene protons (δ ~3.5–4.0 ppm) and a singlet for the methoxy group (δ ~3.3 ppm). Pyridine ring protons typically resonate between δ 7.5–8.5 ppm.
- IR : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde; C-O-C stretches (~1100 cm⁻¹) indicate the methoxymethyl group.
- MS : The molecular ion peak (e.g., [M+H]⁺) should match the exact mass (calculated via tools like ChemCalc). Fragmentation patterns (e.g., loss of –CH₂OCH₃) aid structural validation .
What challenges arise in analyzing stereoelectronic effects of the methoxymethyl substituent on pyridine ring reactivity?
Advanced Question
The methoxymethyl group introduces steric hindrance and electron-donating effects, altering regioselectivity in reactions like nucleophilic addition or cross-coupling. Computational studies (DFT, MD) can model electronic distributions and predict sites prone to electrophilic attack. For instance, the substituent may destabilize intermediates in aldol condensations, requiring careful solvent selection (e.g., DMF for polar transition states) . Experimental validation via Hammett plots or kinetic isotope effects is recommended to resolve contradictions between computational and empirical data.
How does 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI) perform as a ligand in coordination chemistry, and what metal centers are most compatible?
Advanced Question
The aldehyde and methoxymethyl groups offer dual coordination sites. Transition metals like Cu(II) or Pd(II) may bind via the aldehyde oxygen and pyridine nitrogen, forming chelate complexes. Stability constants can be determined via potentiometric titrations. However, steric bulk from the methoxymethyl group may reduce binding efficiency compared to simpler pyridinecarboxaldehydes. X-ray crystallography or EXAFS is recommended to confirm geometry .
What strategies mitigate decomposition or polymerization during storage of 4-Pyridinecarboxaldehyde derivatives?
Basic Question
- Storage : Use amber vials under inert gas (Ar/N₂) at –20°C to prevent oxidation.
- Stabilizers : Add radical inhibitors (e.g., BHT) at 0.1–1% w/w.
- Handling : Avoid prolonged exposure to light or moisture. Purity checks via GC-MS before use are advised to detect degradation products like carboxylic acids .
How can contradictions in reported biological activities of pyridinecarboxaldehyde derivatives be resolved?
Advanced Question
Discrepancies may arise from assay conditions (e.g., cell line variability, solvent toxicity). For example, hydrazones derived from pyridinecarboxaldehydes show divergent cytotoxicity in HepG2 vs. THP-1 cells due to metabolic differences . Standardize protocols:
Use vehicle controls (e.g., DMSO ≤0.1% v/v).
Validate target engagement via SPR or ITC.
Compare IC₅₀ values across multiple replicates and models.
What are effective derivatization strategies to enhance the solubility of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI) in aqueous media?
Advanced Question
- Schiff Base Formation : Condense with hydrophilic amines (e.g., glucosamine) to increase polarity.
- PEGylation : Attach polyethylene glycol chains via reductive amination.
- Co-solvent Systems : Use cyclodextrins or surfactants (e.g., Tween-80) to solubilize the compound without covalent modification .
How do computational methods predict the environmental fate of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI)?
Advanced Question
QSAR models estimate biodegradability and toxicity. Key parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
